2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, and functional groups such as a fluorophenyl, piperazine, and nitrophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic synthesis. One common approach starts with the preparation of the thiazole and triazole precursors, followed by their fusion and functionalization.
Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Triazole Synthesis: The triazole ring can be prepared using the Huisgen cycloaddition reaction, where azides react with alkynes in the presence of a copper catalyst.
Fusion and Functionalization: The thiazole and triazole rings are then fused together through a cyclization reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiazole rings, leading to the formation of N-oxides and sulfoxides, respectively.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under catalytic hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl and nitrophenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of N-oxides and sulfoxides.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s structural features make it a potential candidate for studying enzyme inhibition and receptor binding. It can be used in assays to investigate its interaction with various biological targets.
Medicine
The compound’s potential pharmacological properties, such as its ability to interact with neurotransmitter receptors, make it a candidate for drug development. It could be explored for its efficacy in treating neurological disorders or as an antimicrobial agent.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenyl group can undergo redox reactions, influencing the compound’s biological activity. The overall effect is determined by the compound’s ability to bind to and modulate the function of its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-5-((4-(4-chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 2-Ethyl-5-((4-(4-bromophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 2-Ethyl-5-((4-(4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Uniqueness
The uniqueness of 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O3S/c1-2-19-25-23-29(26-19)22(31)21(34-23)20(15-3-7-18(8-4-15)30(32)33)28-13-11-27(12-14-28)17-9-5-16(24)6-10-17/h3-10,20,31H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHNYVGTJSWLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=C(C=C5)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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